molecular formula C10H11N3O2S2 B2373848 N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670273-04-8

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2373848
CAS No.: 670273-04-8
M. Wt: 269.34
InChI Key: JRQRWPJOMNDGGX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.

Scientific Research Applications

Glutaminase Inhibition

Research has focused on the design and synthesis of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor, to identify compounds with improved drug-like properties. Analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide showed similar potency to BPTES with better solubility, highlighting the therapeutic potential of GLS inhibition in treating lymphoma B cells in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to determine their antimicrobial activity. These compounds showed significant in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Antitumor Activity

Synthesis of 5-ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one led to compounds with previously unknown antitumor activity. This showcases the potential of such derivatives in developing new anticancer treatments (Horishny & Matiychuk, 2020).

Antiamoebic Activity

Furan-thiazolidinone hybrids demonstrated significant antiamoebic activity against Entamoeba histolytica, indicating their promise as novel antiamoebic agents. The study found certain compounds exhibiting remarkable binding energy, which might contribute to the development of treatments against amoebic infections (Ansari et al., 2016).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)16-6-9(14)11-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRWPJOMNDGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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